molecular formula C18H36O2 B013888 Octadecanoic acid-1-13C CAS No. 85541-42-0

Octadecanoic acid-1-13C

Cat. No. B013888
CAS RN: 85541-42-0
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-CPZJZEHKSA-N
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Description

Octadecanoic acid-1-13C, also known as 1-13C-Octadecanoic acid, is a product in the category of Stable Isotope Labeled (SIL) Fatty Acids and Esters . .


Molecular Structure Analysis

The molecular formula of Octadecanoic acid-1-13C is C18H36O2 . The molecular weight is 285.47 . The structure can be represented by the SMILES string: O=C(O)CCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Octadecanoic acid-1-13C is a solid substance . It has a melting point of 68-70 °C and a boiling point of 361 °C . It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a type of saturated fatty acid that comes from many animal and vegetable fats and oils . It’s a waxy solid and is often used in the production of detergents, soaps, and cosmetics. Stearic acid-1-13C is also used in the manufacture of release agents, softening agents, and defoamers .

In scientific research, Stearic acid-1-13C is often used as an internal standard for the quantification of stearic acid . It’s particularly useful in studies involving lipidomics, metabolism, and metabolomics . For example, it has been used in dairy ewes to measure in vivo endogenous synthesis of milk oleic acid and stearoyl-CoA desaturase activity .

    Cosmetics and Personal Care Products

    • Stearic acid-1-13C is commonly used in the production of cosmetics and personal care products . It acts as an emulsifying agent, helping to mix oil and water-based ingredients, and as a hardening agent, providing texture and consistency to products like soaps and candles .

    Leather Industry

    • In the leather industry, Stearic acid-1-13C is used as a softening agent and conditioner . It enhances the flexibility and feel of leather, contributing to the production of high-quality leather goods such as shoes, bags, and upholstery .

    Pharmaceuticals

    • Stearic acid-1-13C can be used in the pharmaceutical industry as an excipient, a substance used to improve the characteristics of the active ingredients in drugs .

    Food Industry

    • In the food industry, Stearic acid-1-13C is used as a stabilizer, thickener, and emulsifier . It helps to maintain the consistency of food products and can also be used as a release agent in baking.

    Research and Development

    • Stearic acid-1-13C is often used in scientific research as an internal standard for the quantification of stearic acid . It’s particularly useful in studies involving lipidomics, metabolism, and metabolomics .

    Chemical Industry

    • In the chemical industry, Stearic acid-1-13C is used in the production of detergents, soaps, and release agents . It’s also used as a defoamer in various industrial processes .

    Chemical Synthesis

    • Stearic acid-1-13C is used in chemical synthesis as a labeled compound . The 13C label allows for the tracking of the compound through various reactions, providing valuable information about reaction mechanisms and pathways .

    Metabolic Studies

    • In metabolic studies, Stearic acid-1-13C can be used to investigate the metabolism of stearic acid . The 13C label allows for the tracking of the compound through various metabolic pathways .

    Lipidomics

    • Stearic acid-1-13C is used in lipidomics, a branch of metabolomics focused on the study of cellular lipid molecular species . The 13C label allows for the tracking of the compound in lipid metabolic pathways .

    Pharmaceutical Research

    • In pharmaceutical research, Stearic acid-1-13C can be used to study the absorption, distribution, metabolism, and excretion (ADME) of stearic acid . The 13C label allows for the tracking of the compound in these processes .

    Nutritional Studies

    • In nutritional studies, Stearic acid-1-13C can be used to investigate the digestion and absorption of dietary fats . The 13C label allows for the tracking of the compound in these processes .

    Environmental Science

    • In environmental science, Stearic acid-1-13C can be used to study the biodegradation of stearic acid in various environments . The 13C label allows for the tracking of the compound in these processes .

Safety And Hazards

Octadecanoic acid-1-13C can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a freezer .

properties

IUPAC Name

(113C)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583512
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearic acid-1-13C

CAS RN

85541-42-0
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85541-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Minami, T Kubo, S Fujiwara, Y Ogasawara, H Nanao… - Tribology Letters, 2005 - Springer
Deuterium-substituted and 13 C-substituted octadecanoic acids were applied to study tribo-chemistry of binary-component Langmuir–Blodgett film deposited on Si(100) surfaces. Time-…
I Minami, T Kubo, H Nanao, S Mori - SAE International Journal of Fuels and …, 2009 - JSTOR
Stable isotopic tracer in combination with TOF-SIMS (time-of-flight secondary ion mass spectroscopy) is proposed as a versatile tool for investigation of tribo-chemistry. This unique …
Number of citations: 4 0-www-jstor-org.brum.beds.ac.uk

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